{1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine
CAS No.:
Cat. No.: VC13317055
Molecular Formula: C13H21N3
Molecular Weight: 219.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3 |
|---|---|
| Molecular Weight | 219.33 g/mol |
| IUPAC Name | [1-(2-pyridin-4-ylethyl)piperidin-4-yl]methanamine |
| Standard InChI | InChI=1S/C13H21N3/c14-11-13-4-9-16(10-5-13)8-3-12-1-6-15-7-2-12/h1-2,6-7,13H,3-5,8-11,14H2 |
| Standard InChI Key | YHZKEGRGKHWNQJ-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)CCC2=CC=NC=C2 |
| Canonical SMILES | C1CN(CCC1CN)CCC2=CC=NC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular formula is C₁₃H₁₉N₃, with a molecular weight of 217.31 g/mol. Key structural features include:
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Piperidine ring: A six-membered saturated heterocycle contributing to conformational flexibility.
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Methanamine group (-CH₂NH₂): A primary amine at the 4-position, enabling hydrogen bonding and salt formation.
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2-(Pyridin-4-yl)ethyl substituent: A pyridine ring linked via an ethyl chain, enhancing aromatic interactions and solubility.
Table 1: Predicted Physicochemical Properties
The pyridine ring’s electron-deficient nature enhances solubility in aqueous media, while the ethyl linker balances hydrophobicity .
Synthesis and Structural Analogues
Synthetic Routes
While no direct synthesis is documented, analogous compounds suggest two plausible pathways:
Route 1: Reductive Amination
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Intermediate formation: React piperidin-4-one with 2-(pyridin-4-yl)ethylamine under reductive conditions (e.g., NaBH₃CN) .
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Methanamine introduction: Introduce the methanamine group via nucleophilic substitution or amination .
Route 2: Alkylation of Piperidine
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N-Alkylation: Treat 4-(aminomethyl)piperidine with 2-(pyridin-4-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) .
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Purification: Isolate the product via column chromatography or crystallization .
Table 2: Key Intermediates and Reagents
| Step | Reagent/Intermediate | Role |
|---|---|---|
| 1 | Piperidin-4-one | Core scaffold |
| 2 | 2-(Pyridin-4-yl)ethylamine | Alkylating agent |
| 3 | Sodium cyanoborohydride (NaBH₃CN) | Reductive amination catalyst |
Pharmacological and Biological Activity
Structural analogs of {1-[2-(Pyridin-4-yl)ethyl]piperidin-4-yl}methanamine exhibit diverse biological activities:
Central Nervous System (CNS) Modulation
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GlyT1 Inhibition: Piperidine-pyridine hybrids demonstrate potent glycine transporter 1 (GlyT1) inhibition, enhancing NMDA receptor function—a target for schizophrenia therapy .
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5-HT₁A Receptor Agonism: Aryloxyethyl-piperidine derivatives show biased agonism at serotonin receptors, suggesting antidepressant potential .
Enzymatic Interactions
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Cholinesterase Inhibition: N-Methyl-piperidine analogs inhibit acetylcholinesterase (AChE), relevant for Alzheimer’s disease .
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Monoamine Oxidase (MAO) Inhibition: Dual AChE/MAO-B inhibition is observed in related compounds, highlighting multifunctional neuroprotective effects .
Table 3: Biological Activity of Structural Analogues
| Compound Class | Target | IC₅₀/EC₅₀ |
|---|---|---|
| Piperidine-pyridine hybrids | GlyT1 | 1.8 nM |
| Aryloxyethyl-piperidines | 5-HT₁A receptor | 0.5–5.3 nM |
| N-Methyl-piperidines | AChE | 0.59–3.24 µM |
Applications in Drug Discovery
Antipsychotic Agents
Piperidine derivatives with pyridine substituents are explored for schizophrenia due to GlyT1 inhibition, which normalizes glutamatergic neurotransmission .
Antidepressants
Biased 5-HT₁A agonists, such as NLX-204, exhibit potent antidepressant-like effects in rodent models by preferentially activating ERK1/2 pathways over β-arrestin recruitment .
Neuroprotective Agents
Dual AChE/MAO-B inhibitors derived from piperidine scaffolds show promise in mitigating neurodegeneration in Alzheimer’s and Parkinson’s diseases .
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